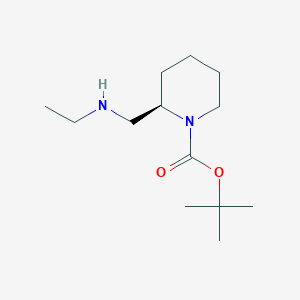

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(ethylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZZKUZHMYHOZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@H]1CCCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug discovery or chemical synthesis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (R)-tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

- CAS No.: 1289386-04-4

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- Storage : Stable when sealed and stored at 2–8°C .

This compound is a piperidine derivative featuring a tert-butyl carbamate protective group and an ethylamino-methyl substituent at the 2-position. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key Observations :

- Chirality : Both the target compound and the dioxopiperidinyl analog () emphasize R-configuration, suggesting stereochemical importance in receptor binding or synthetic pathways .

- Functional Group Diversity : The diethoxy-substituted analog () exhibits higher lipophilicity (predicted logP ~2.5 vs. ~1.8 for the target compound), which may influence membrane permeability .

Stability and Handling

Biological Activity

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate, a compound belonging to the piperidine family, has attracted attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- IUPAC Name : tert-butyl (3R)-3-(ethylaminomethyl)piperidine-1-carboxylate

- Chemical Structure : The compound features a piperidine ring with a tert-butyl group and an ethylamino group, contributing to its unique biological properties.

The biological activity of this compound primarily involves:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, influencing mood and cognition.

- Receptor Binding : It selectively binds to serotonin receptors, affecting their activity and downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity with potential applications in various therapeutic areas:

- CNS Disorders : Investigated for effects on mood disorders and neurodegenerative diseases due to its neurotransmitter modulation capabilities.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties beneficial for conditions like lupus and rheumatoid arthritis.

- Analgesic Properties : Similar compounds have shown promise in pain relief by interacting with pain receptors in the CNS.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Study on IL-6 Levels

In a study involving mice, administration of this compound led to a significant reduction in IL-6 levels after TLR7 stimulation, indicating its potential anti-inflammatory effects.

| Dose (mg/kg) | Time Point (hours) | IL-6 Level Reduction |

|---|---|---|

| 33 | 6 | Significant |

| 100 | 13 | Moderate |

| 300 | 24 | High |

Cytotoxicity Assessment

In vitro tests showed minimal cytotoxic effects on various cell lines, including HepG2 and MCF-7, even at high concentrations (10 µM), suggesting a favorable safety profile for potential therapeutic use.

Structure–Activity Relationship (SAR)

Studies on structure–activity relationships indicate that modifications to the piperidine core significantly impact the biological activity of related compounds. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Similar structure; potential CNS effects | Moderate efficacy |

| (S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate | Carbamate derivative; used in drug synthesis | High potency against certain targets |

These findings emphasize the importance of stereochemistry and functional groups in determining the pharmacological profile of piperidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.